molecular formula C19H12FN3O3S B2428201 N-(4-fluorophenyl)-3-(thiophene-2-carboxamido)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-83-9

N-(4-fluorophenyl)-3-(thiophene-2-carboxamido)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2428201
CAS RN: 946246-83-9
M. Wt: 381.38
InChI Key: NFDMKQDAHZXBID-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-3-(thiophene-2-carboxamido)furo[3,2-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C19H12FN3O3S . It has a molecular weight of 381.38.


Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI string: InChI=1S/C11H8FNOS/c12-8-3-5-9 (6-4-8)13-11 (14)10-2-1-7-15-10/h1-7H, (H,13,14) . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 381.38 and its molecular formula C19H12FN3O3S .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for the synthesis and structural analysis of compounds related to N-(4-fluorophenyl)-3-(thiophene-2-carboxamido)furo[3,2-b]pyridine-2-carboxamide, emphasizing the importance of specific substitutions for enhancing potency, selectivity, and solubility. Studies have shown that modifications in the molecular structure can lead to significant improvements in enzyme potency and kinase selectivity, with some derivatives demonstrating promising in vivo efficacy in tumor models (Schroeder et al., 2009).

Antiproliferative Activity

Research into thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives has highlighted their potential antiproliferative activity against various cancer cell lines. Specific derivatives have shown low nanomolar GI50 values against melanoma and breast cancer cell lines, indicating their potential utility in cancer therapy (Hung et al., 2014).

Fluorescence Properties

The investigation into modified nucleosides incorporating thiophene or furan moieties has unveiled dramatically improved fluorescence properties and sensitivity to polarity and pH changes. These findings suggest potential applications in bioimaging and as fluorescence probes for biological studies (Sinkeldam et al., 2012).

Chemical Synthesis Enhancements

Studies have also focused on optimizing the synthesis process of related compounds, showcasing methods that improve yield, reduce reaction times, and enhance the overall efficiency of producing carboxamide ligands containing thioether donor sites. Such advancements are crucial for the large-scale production and further application of these chemicals in research and development (Meghdadi et al., 2012).

Future Directions

The future directions of research involving this compound could potentially involve further exploration of its STING-agonistic activity , as well as its synthesis and chemical reactions .

properties

IUPAC Name

N-(4-fluorophenyl)-3-(thiophene-2-carbonylamino)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O3S/c20-11-5-7-12(8-6-11)22-19(25)17-16(15-13(26-17)3-1-9-21-15)23-18(24)14-4-2-10-27-14/h1-10H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDMKQDAHZXBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CS4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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